Nickel nitrate

Description

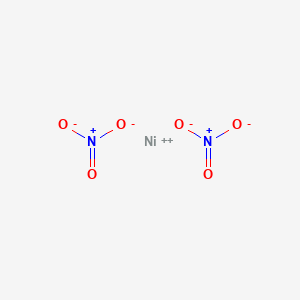

Nickel nitrate (Ni(NO₃)₂) is an inorganic compound commonly found in its hexahydrate form (Ni(NO₃)₂·6H₂O). It is a green, crystalline, and hygroscopic solid with a molecular weight of 290.79 g/mol (hexahydrate) . Key properties include:

- Density: 2.05 g/cm³

- Melting Point: 56.7°C (hexahydrate)

- Boiling Point: 136.7°C (decomposes)

- Solubility: Highly soluble in water (238.5 g/100 mL at 20°C) and ethanol .

Nickel nitrate is synthesized via reactions of nickel oxide, hydroxide, or carbonate with nitric acid . It serves as a precursor for nickel catalysts, electroplating, and energetic materials like nickel hydrazine nitrate . However, it is a strong oxidizer, carcinogen, and toxic to aquatic life, necessitating careful handling .

Properties

IUPAC Name |

nickel(2+);dinitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.Ni/c2*2-1(3)4;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJMLQFLOWQJNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni(NO3)2, N2NiO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Nickel(II) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nickel(II)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13478-00-7 (hexahydrate), 14701-22-5 (Parent) | |

| Record name | Nickel nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70872958 | |

| Record name | Nickel bis(nitrate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nickel nitrate is a green crystalline solid. It is soluble in water. It is noncombustible, but it will accelerate the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used in nickel plating and to make nickel catalysts for use in chemical manufacture., Liquid; Water or Solvent Wet Solid, Hexahydrate: green, deliquescent crystals with a mp of 56.7 deg C; [Merck Index], Green odorless solid; [CHRIS] | |

| Record name | NICKEL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nickel nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN 238.5 G/100 CC WATER AT 0 °C /HEXAHYDRATE/, SOL IN ALCOHOL; AMMONIUM HYDROXIDE /HEXAHYDRATE/, VERY SOL IN HOT WATER /HEXAHYDRATE/, 3 G/100 ML HYDRAZINE AT 20 °C, 7.5 WT% IN ETHYLENE GLYCOL AT 20 °C, 48.5 WT% IN WATER AT 20 °C | |

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V11 79 (1976) | |

| Record name | NICKEL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.05 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | NICKEL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

GREEN CRYSTALS | |

CAS No. |

13478-00-7(hexahydrate); 13138-45-9; 14216-75-2, 13138-45-9, 14216-75-2 | |

| Record name | NICKEL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, nickel salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014216752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel bis(nitrate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitric acid, nickel salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50L0S38I2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICKEL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Scientific Research Applications

Nickel nitrate, Ni(NO3)2, is a versatile inorganic compound with a wide array of applications across various industries. It is typically found as a green crystalline solid, soluble in water, and possesses strong oxidizing properties . This compound is utilized in electroplating, as a catalyst precursor, in chemical synthesis, and even in the textile industry .

Industrial Applications

Electroplating: Nickel nitrate is a key component in electroplating solutions, providing nickel ions necessary for coating metals . The nickel layer enhances corrosion resistance, wear resistance, and the aesthetic finish of products, including automotive parts, electronics, and hardware .

Catalyst Precursor: Nickel nitrate serves as a precursor for nickel-based catalysts used in hydrogenation, petrochemical refining, and various industrial chemical reactions . These catalysts are critical in the production of synthetic fuels and chemicals . For instance, nickel nitrate solutions are used in preparing hydroprocessing catalysts for removing nitrogen, oxygen, and sulfur in the refining industry .

Chemical Synthesis: It is also widely used in synthesizing other nickel compounds, such as nickel hydroxide, nickel sulfate, and nickel oxide, which are then used in batteries, ceramics, and electronics .

Textile Industry: Nickel nitrate is employed as a mordant in dyeing processes to improve color retention and intensity in textile applications .

Other Applications:

- Preparation of nickel-impregnated catalysts .

- Manufacturing nickel plates in nickel-cadmium batteries .

- Production of brown colors in ceramics .

- Preparation of nickel oxide .

- Surface preparation to prevent corrosion beneath coatings on cars, home appliances, and circuit boards .

Scientific Research Applications

Denitrification Research: Nickel complexes have been identified as capable of reducing nitrate anions to dinitrogen gas, offering a potential method for NOx removal . A nickel scaffold has emerged as a platform for the deoxygenation of NO substrates, using carbon monoxide as an oxygen acceptor .

Intercellular Tracer: Nickel nitrate has been used as an intercellular tracer in biological tissues. Studies using transmission electron microscopy have shown that nickel delineates cell contours more intensely than other tracers like lanthanum .

Plant Physiology: Exogenous application of nickel nitrate can positively influence the physio-biochemical attributes and early growth of plants. For example, it has been shown to enhance photosynthesis and nitrogen metabolism in rice seedlings . The increment of photosynthetic pigment suggests that nickel treatments could enhance the seedling’s photosynthesis thus promoting the carbon metabolism and dry matter accumulation rate .

Data Table: Specifications of Nickel Nitrate

Chemical Reactions Analysis

Thermal Decomposition

Nickel nitrate hexahydrate undergoes stepwise decomposition upon heating:

| Temperature Range | Reaction Step | Products | Mass Loss (%) |

|---|---|---|---|

| 56–100°C | Loss of hydration water | Ni(NO₃)₂·4H₂O → Ni(NO₃)₂·2H₂O | ~20% |

| 100–200°C | Dehydration and partial denitration | Ni(NO₃)₂·2H₂O → Ni(OH)NO₃ + HNO₃↑ | ~35% |

| 200–400°C | Complete decomposition | Ni(OH)NO₃ → NiO + NO₂↑ + O₂↑ + H₂O↑ | ~45% |

Final product: Nickel(II) oxide (NiO) . Differential thermal analysis (DTA) confirms endothermic transitions at 56.7°C (melting) and 136.7°C (boiling) .

Oxidizing Behavior

Nickel nitrate acts as a strong oxidizer (Hazard Class 5.1) :

-

Reacts violently with reducing agents (e.g., Li, Na, Mg):

Reduction Pathways

A nickel pincer complex (PNP ligand) enables stepwise nitrate (NO₃⁻) reduction to N₂ gas using CO as an oxygen acceptor :

-

Nitrate → Nitrite :

-

Nitrite → NO :

-

NO → N₂O : Disproportionation with exogenous NO:

-

N₂O → N₂ : Catalyzed by Ni–NO complexes:

This sequence represents the first complete denitrification at a single metal site .

With Ammonia

Aqueous ammonia precipitates green Ni(OH)₂, which dissolves in excess NH₃ to form a blue hexaammine complex:

With Dimethylglyoxime (DMG)

Forms a rose-red precipitate for analytical identification:

This reaction is specific for Ni²⁺ and serves as a qualitative test .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nickel Salts (Chloride, Sulfate, Acetate)

| Property | Nickel Nitrate (Ni(NO₃)₂) | Nickel Chloride (NiCl₂) | Nickel Sulfate (NiSO₄) | Nickel Acetate (Ni(CH₃COO)₂) |

|---|---|---|---|---|

| Formula | Ni(NO₃)₂·6H₂O | NiCl₂·6H₂O | NiSO₄·6H₂O | Ni(CH₃COO)₂·4H₂O |

| Oxidizing Capacity | High (strong oxidizer) | Low | Moderate | Low |

| Catalytic Activity | Superior in CH₄-CO₂ reforming | Moderate | Limited | Poor |

| Environmental Impact | High toxicity (NO₃⁻ release) | Moderate (Cl⁻ release) | Moderate (SO₄²⁻ release) | Low |

- Catalytic Performance : Nickel nitrate-derived catalysts (e.g., Ni/γ-Al₂O₃) exhibit higher activity in methane reforming due to stronger metal-support interactions and smaller Ni crystallites compared to chloride or acetate precursors .

- Synthesis : Nickel nitrate enables low-waste coprecipitation methods for mixed oxide catalysts, reducing reagent use by 20–30% compared to traditional routes .

Transition Metal Nitrates (Cobalt, Copper, Magnesium)

| Property | Nickel Nitrate | Cobalt Nitrate (Co(NO₃)₂) | Copper Nitrate (Cu(NO₃)₂) | Magnesium Nitrate (Mg(NO₃)₂) |

|---|---|---|---|---|

| Thermal Stability | Decomposes at 136.7°C | Decomposes at 100–150°C | Decomposes at 170°C | Decomposes at 330°C |

| Applications | Catalysts, electroplating | Battery materials, pigments | Etching, pyrotechnics | Fertilizers, explosives |

| Biological Role | Inhibits Ni uptake in plants | Limited data | Toxic to microorganisms | Non-toxic in low concentrations |

- Plant Interactions : Nitrate deficiency reduces Ni accumulation in chamomile plants by 40–60%, highlighting nitrate's role in metal uptake .

- Energetic Materials: Nickel nitrate forms complexes like Ni(Im)₆(NO₃)₂ (oxygen balance: −116%), whereas cobalt nitrate is less reactive in solvent-free syntheses .

Structurally Complex Nickel Compounds

- Nickel Borate Nitrate (K₇NiB₁₈O₂₄(OH)₉₆·H₃BO₃): Synthesized hydrothermally at 513 K, featuring trigonal crystal layers of nitrate and borate . Unlike nickel nitrate, it is non-oxidizing and used in advanced material research .

- Nickel Perchlorate (Ni(ClO₄)₂) :

- Forms explosive amine complexes, contrasting with nickel nitrate's catalytic applications .

Q & A

Q. What are the standard laboratory methods for synthesizing nickel nitrate, and how do reaction conditions influence product purity?

Nickel nitrate is typically synthesized through acid-base reactions involving nickel precursors and nitric acid. Common methods include:

- Direct reaction with nickel metal : . Excess nitric acid ensures complete dissolution but requires NO₂ gas scrubbing .

- Oxide/hydroxide dissolution : . This method avoids NO₂ emissions but may introduce impurities if starting materials are contaminated .

Key considerations : - Use high-purity nitric acid (≥65%) to minimize chloride/sulfate contaminants.

- Control reaction temperature (60–80°C) to optimize yield and avoid decomposition (>200°C) .

Q. How can researchers validate the purity and stoichiometry of nickel nitrate hexahydrate?

Analytical techniques include:

- Thermogravimetric analysis (TGA) : Dehydration steps at 56.7°C (melting) and 136.7°C (boiling) confirm hexahydrate composition .

- X-ray diffraction (XRD) : Compare crystallographic data with reference patterns (e.g., ICDD PDF-00-025-0588 for Ni(NO₃)₂·6H₂O) .

- Ion chromatography : Quantify nitrate content and detect impurities (e.g., chloride) .

Q. What safety protocols are critical when handling nickel nitrate in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and NIOSH-approved respirators (for inhalable nickel compounds, TWA ≤0.1 mg/m³) .

- Ventilation : Use fume hoods to mitigate exposure to NOₓ gases during synthesis .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal as hazardous waste (EPA RCRA D002) .

Advanced Research Questions

Q. How does nickel nitrate function as a precursor in dye-sensitized solar cells (DSSCs), and what parameters optimize its performance?

In DSSCs, nickel nitrate-derived NiO layers enhance charge separation and light absorption:

Q. What mechanisms underlie nickel nitrate's role in catalytic nitrate reduction to nitrogen gas?

A square-planar nickel(II) complex, (PNP)Ni(ONO₂), facilitates stepwise nitrate reduction:

Oxygen transfer : Two CO molecules oxidize nitrate to nitrosyl (Ni–NO), releasing CO₂.

Disproportionation : Ni–NO reacts with NO to form N₂O and Ni–NO₂.

N₂O reduction : Residual Ni–NO converts N₂O to N₂ (46% yield) .

Experimental design : Use in situ FTIR to monitor intermediate species (e.g., ν(NO) at 1,750 cm⁻¹) .

Q. How can adsorption kinetics of nickel ions from nitrate solutions be modeled for environmental remediation?

The intra-particle diffusion model describes Ni²⁺ adsorption on biochar or zeolites:

Q. What experimental approaches assess nickel nitrate's chronic neurotoxic effects in mammalian models?

- Behavioral assays : Use elevated plus maze (EPM) tests to quantify anxiety-like behaviors in rats (e.g., reduced open-arm time by 40% post-exposure) .

- Histopathology : Stain hippocampal sections (e.g., Cresyl Violet) to identify neuronal apoptosis .

- Biomarkers : Measure plasma 8-OHdG (oxidative DNA damage) and GFAP (astrocyte activation) via ELISA .

Q. How do spectroscopic techniques resolve electronic transitions in nickel nitrate complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.